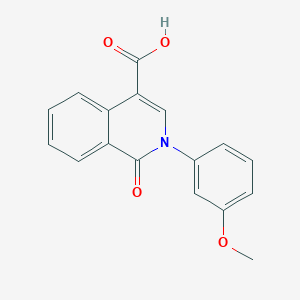

2-(3-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(3-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid” is a complex organic molecule. It contains a methoxyphenyl group, an isoquinoline group, and a carboxylic acid group . These groups are common in many organic compounds and can confer a variety of properties depending on their arrangement and the presence of other functional groups.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The methoxyphenyl group would likely contribute to the compound’s aromaticity, while the carboxylic acid group could make the compound acidic . The isoquinoline group is a common structure in many alkaloids .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out . The presence of a carboxylic acid group could make the compound reactive with bases, while the aromatic ring could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of a carboxylic acid group could make the compound polar and capable of forming hydrogen bonds, which could affect its solubility and boiling point .Applications De Recherche Scientifique

Synthesis and Structural Analysis

2-(3-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is involved in the synthesis of a variety of compounds. For instance, it acts as a precursor in the synthesis of tetrahydroisoquinoline compounds, which are significant due to their diverse pharmacological activities. The crystal structure of a closely related compound, (3-Methoxyphenyl)acetic acid, demonstrates the ability of these compounds to form dimers through O—H⋯O hydrogen bonding, indicating potential for further chemical modifications and applications in drug design (Choudhury & Row, 2002).

Inhibition of Tubulin Polymerization

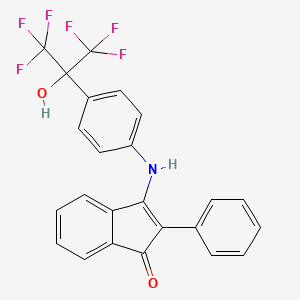

Methoxy-substituted 2-phenylindoles, related to the core structure of 2-(3-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid, have been identified as potent inhibitors of tubulin polymerization. This action is crucial for the development of cytostatic agents as it disrupts microtubule assembly, a vital process for cell division. The study of these compounds revealed insights into the essential structural elements required for the inhibition of tubulin polymerization, opening pathways for the development of new anticancer drugs (Gastpar et al., 1998).

Antibacterial and Fluorescent Properties

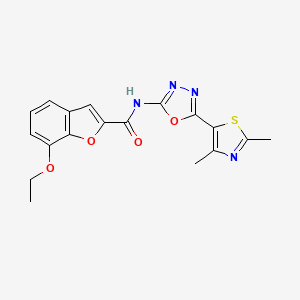

Some derivatives of 2-phenylquinoline, which share a similar structural motif with 2-(3-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid, exhibit promising antibacterial properties. Additionally, these compounds have shown fluorescent behavior, which could be exploited in biomedical imaging and as fluorescent labeling reagents. Such applications highlight the dual functional potential of these compounds in therapeutic contexts and in research as tools for biological studies (Lei et al., 2014).

Application in Synthesis of 5HT1B Antagonists

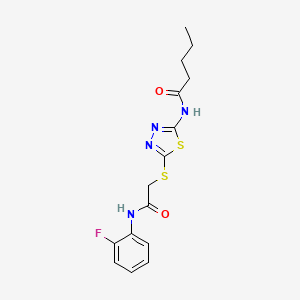

The compound has been utilized in the synthesis of novel quinolone and quinoline-2-carboxylic acid derivatives that act as potent 5HT1B antagonists. These antagonists play a significant role in the study of neurological disorders and could lead to new treatments for conditions such as depression and anxiety. The development of these compounds underscores the importance of 2-(3-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid in the exploration of new therapeutic agents (Horchler et al., 2007).

Orientations Futures

Propriétés

IUPAC Name |

2-(3-methoxyphenyl)-1-oxoisoquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4/c1-22-12-6-4-5-11(9-12)18-10-15(17(20)21)13-7-2-3-8-14(13)16(18)19/h2-10H,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUKONLZIGMRMOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide](/img/structure/B2653630.png)

![3-(4-Chlorophenyl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2653632.png)

![(1-(6-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2653634.png)

![1-(4-(tert-butyl)phenyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea](/img/structure/B2653640.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2653641.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B2653650.png)